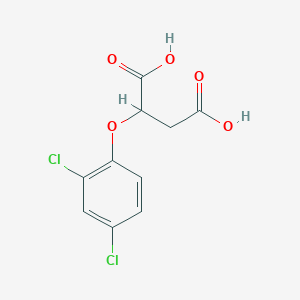
2-(2,4-dichlorophenoxy)butanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DB or 4-(2,4-dichlorophenoxy)butyric acid is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in alfalfa, peanuts, soybeans, and other crops .
Molecular Structure Analysis
The molecular formula of 2,4-DB is C10H10Cl2O3. It has a molecular weight of 249.091 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2,4-dichlorophenoxy)butanedioic Acid” are not available, there are studies on the reactions of similar compounds .Aplicaciones Científicas De Investigación
Efficient Production in Biochemical Engineering
- Biofuel and Chemical Production : The efficient production of 2,3-butanediol, a valuable chemical for use as a liquid fuel and platform chemical, has been significantly improved in Saccharomyces cerevisiae. This improvement comes from eliminating byproduct formation and redox rebalancing, optimizing metabolic flux towards 2,3-butanediol production (Kim & Hahn, 2015).
Chemical Synthesis and Catalysis
- Direct Biocatalytic Routes : Escherichia coli has been engineered for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks. This represents a significant advancement in creating biocatalytic routes for commodity chemicals from non-natural sources (Yim et al., 2011).
- Catalytic Synthesis : A combination of ReOx–Au/CeO2 and carbon-supported rhenium catalysts has been used for converting 1,4-anhydroerythritol to 1,4-butanediol, showcasing a novel one-pot reaction method with high yield (Wang et al., 2018).
Renewable Energy and Environmental Applications
- Renewable Gasoline and Solvents : 2,3-Butanediol (2,3-BD) can be dehydrated to produce a mixture with high octane rating and potential applications as a sustainable gasoline component, diesel oxygenate, and industrial solvent. This process represents a sustainable alternative to traditional fuel sources (Harvey, Merriman, & Quintana, 2016).
Advanced Material Science
- Stereoregular Polyamides : Research has been conducted on the synthesis of stereoregular polyamides derived from L-tartaric acid, demonstrating potential applications in material science and polymer chemistry (Bou, Iribarren, & Muñoz-Guerra, 1994).
Environmental Toxicology and Phytoremediation
- Phytoremediation of Herbicides : Bacterial endophytes have been studied for enhancing the phytoremediation of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. This approach aims to reduce its concentrations in contaminated soil and groundwater, making it a valuable tool in environmental cleanup (Germaine et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of 2-(2,4-dichlorophenoxy)butanedioic Acid is broad-leaf weeds in various crops . It is used as a selective systemic herbicide, which means it is absorbed by the plant and transported to the site of action .
Mode of Action
The compound’s mode of action involves inhibiting growth at the tips of stems and roots . This is achieved through its active metabolite, 2,4-D, which is a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the coordination of many growth and behavioral processes in the plant’s life cycle.
Biochemical Pathways
The biochemical pathway affected by this compound is the auxin signaling pathway. The compound mimics the natural plant hormone auxin, leading to uncontrolled growth and eventually death of the plant . The degradation of this compound is initiated by α-ketoglutarate-dependent dioxygenase, which catalyzes the first step of the degradation pathway .
Pharmacokinetics
It is known that the compound has a water solubility of 829mg/l at 25 ºc , indicating that it can be readily absorbed and transported within the plant. The compound’s bioavailability would be influenced by factors such as its formulation and the environmental conditions at the time of application.
Result of Action
The result of the compound’s action is the death of the targeted weeds. By mimicking the natural auxin hormone, this compound causes uncontrolled growth in the plant, leading to its death . This makes the compound an effective herbicide for controlling many annual and perennial broad-leaf weeds.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the timing of application, with best results typically seen when applied to young, actively growing weeds. Additionally, environmental conditions such as temperature, rainfall, and soil type can also impact the compound’s stability and efficacy .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to specific sites on the biomolecules, altering their structure or function .
Cellular Effects
It is speculated that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-(2,4-dichlorophenoxy)butanedioic Acid is not well defined. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These hypotheses need to be tested in future studies.
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is speculated that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O5/c11-5-1-2-7(6(12)3-5)17-8(10(15)16)4-9(13)14/h1-3,8H,4H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVQNDADUSEQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)
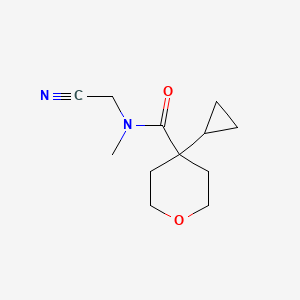

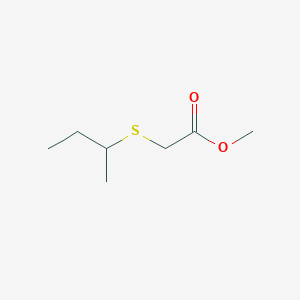
![2-fluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2919739.png)
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2919740.png)
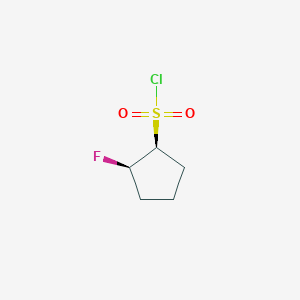
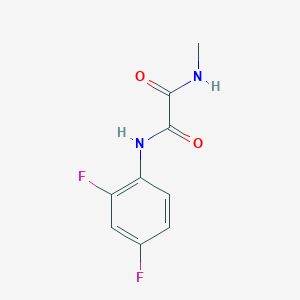
![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2919744.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2919746.png)
![1-benzyl-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919747.png)
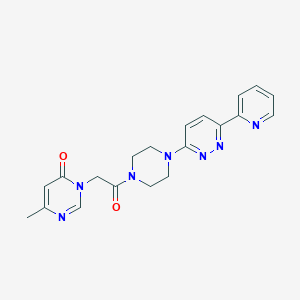
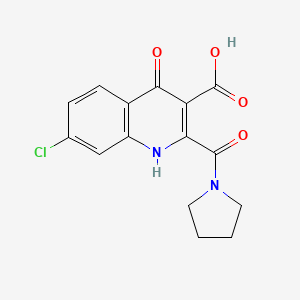
![5-((4-Benzylpiperazin-1-yl)(2-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2919752.png)